molecular formula C13H19N3O B13205949 4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one

4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one

Cat. No.: B13205949
M. Wt: 233.31 g/mol
InChI Key: NFOBIFYVGQQPCF-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[44]nonan-1-one is a heterocyclic compound that features a spirocyclic structure with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The spirocyclic structure may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

4-(2-ethylpyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C13H19N3O/c1-2-16-11(5-8-15-16)10-9-14-12(17)13(10)6-3-4-7-13/h5,8,10H,2-4,6-7,9H2,1H3,(H,14,17)

InChI Key

NFOBIFYVGQQPCF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2CNC(=O)C23CCCC3

Origin of Product

United States

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